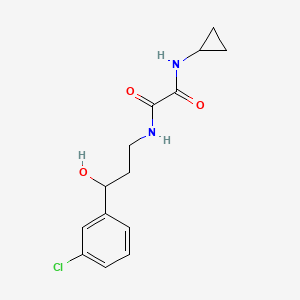

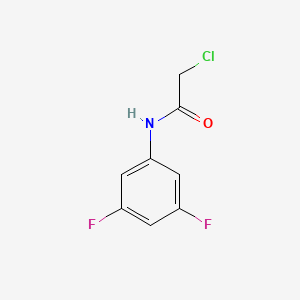

2-chloro-N-(3,5-difluorophenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-chloro-N-(3,5-difluorophenyl)acetamide” is a chemical compound with the molecular formula C8H6ClF2NO and a molecular weight of 205.59 . It is typically stored at room temperature and appears as a powder .

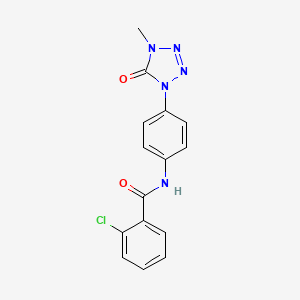

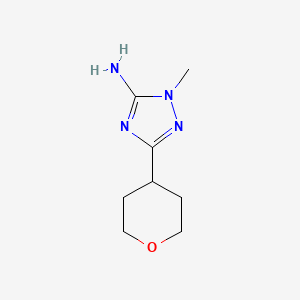

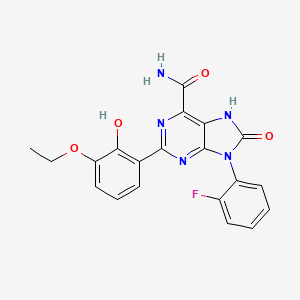

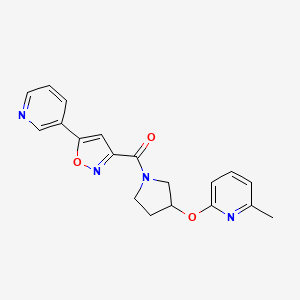

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H6ClF2NO/c9-4-8(13)12-7-2-5(10)1-6(11)3-7/h1-3H,4H2,(H,12,13) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature .Scientific Research Applications

2-chloro-N-(3,5-difluorophenyl)acetamide has been used in a wide variety of scientific research applications. It has been used in the synthesis of other compounds, in the production of drugs, and in the study of biochemical and physiological effects. It has also been used in laboratory experiments to study the effects of various compounds on biological systems. It has been used in the study of the effects of various drugs on the central nervous system, as well as in the study of the effects of various compounds on the endocrine system.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3,5-difluorophenyl)acetamide is not fully understood. However, it is believed to act as an agonist of the G protein-coupled receptor (GPCR). This receptor is involved in the regulation of many physiological processes, including the release of hormones and neurotransmitters. It is also believed to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

Biochemical and Physiological Effects

This compound has been found to have a variety of biochemical and physiological effects. It has been found to act as an agonist of the GPCR, resulting in the release of hormones and neurotransmitters. It has also been found to act as an inhibitor of the enzyme acetylcholinesterase, resulting in increased levels of the neurotransmitter acetylcholine. It has also been found to act as an inhibitor of the enzyme monoamine oxidase, resulting in increased levels of the neurotransmitters serotonin and dopamine.

Advantages and Limitations for Lab Experiments

2-chloro-N-(3,5-difluorophenyl)acetamide has a number of advantages and limitations for use in laboratory experiments. One of the main advantages is its low cost and availability. It is also relatively easy to synthesize and can be used in a variety of laboratory experiments. However, it can be toxic when used in high concentrations and can also be difficult to store and transport.

Future Directions

There are a number of potential future directions for 2-chloro-N-(3,5-difluorophenyl)acetamide. One potential direction is the use of this compound as a drug delivery system. It has been shown to act as an agonist of the GPCR and an inhibitor of the enzyme acetylcholinesterase, making it a potential candidate for the delivery of drugs to target sites in the body. Another potential direction is the use of this compound as a tool for studying the effects of various compounds on biological systems. It has been used in laboratory experiments to study the effects of various compounds on biological systems and could be used in the future to further study the effects of various compounds on biological systems. Finally, this compound could be used in the synthesis of other compounds, as it has been used in the synthesis of a variety of compounds.

Synthesis Methods

2-chloro-N-(3,5-difluorophenyl)acetamide is synthesized via a three-step process. The first step involves the reaction of 3,5-difluorobenzoyl chloride with 2-chloroacetamide in the presence of a base such as sodium carbonate or potassium carbonate. This reaction produces 3,5-difluoro-2-chloroacetamide. The second step involves the reaction of this intermediate with an alkylating agent such as ethyl chloroformate or methyl chloroformate. This reaction produces this compound. The third step involves the hydrolysis of the product to produce this compound.

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name |

2-chloro-N-(3,5-difluorophenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF2NO/c9-4-8(13)12-7-2-5(10)1-6(11)3-7/h1-3H,4H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTHWPDSAXDXYPP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)NC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![L-Lysine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N6-[1-oxo-3-[(triphenylmethyl)thio]propyl]-](/img/structure/B2388550.png)

![2-[[1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2388551.png)

![6-oxo-6H-pyrido[2',1':2,3]pyrimido[5,4-c]quinoline-9-carbonitrile](/img/structure/B2388559.png)

![N-benzo[e][1,3]benzothiazol-2-yl-4-bromobenzamide](/img/structure/B2388561.png)

![(3-(1H-pyrrol-1-yl)-2-(m-tolyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2388562.png)